Cas no 1006482-81-0 (1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one)

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone
- 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one
- AKOS000307591
- BBL039875
- 1006482-81-0
- CS-0298212
- 1-(4-chloro-2-ethylpyrazol-3-yl)ethanone
- EN300-229290
- STK349467
-
- MDL: MFCD04968847
- Inchi: InChI=1S/C7H9ClN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3
- InChI Key: NLIAINWZJPCSGT-UHFFFAOYSA-N
- SMILES: CCN1C(=C(C=N1)Cl)C(=O)C
Computed Properties
- Exact Mass: 172.0403406Da
- Monoisotopic Mass: 172.0403406Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 1.2
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229290-5.0g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 5.0g |
$2028.0 | 2024-06-20 | |
Enamine | EN300-229290-10.0g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 10.0g |
$3007.0 | 2024-06-20 | |
Enamine | EN300-229290-1.0g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
Enamine | EN300-229290-0.5g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 0.5g |
$546.0 | 2024-06-20 | |
Enamine | EN300-229290-0.05g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
Enamine | EN300-229290-0.1g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
Enamine | EN300-229290-0.25g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
Enamine | EN300-229290-1g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 1g |
$699.0 | 2023-09-15 | ||
Chemenu | CM483802-1g |
1-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanone |
1006482-81-0 | 97% | 1g |
$381 | 2022-06-14 | |
Enamine | EN300-229290-2.5g |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |
1006482-81-0 | 95% | 2.5g |
$1370.0 | 2024-06-20 |
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one Related Literature
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one
Research Briefing on 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one (CAS: 1006482-81-0): Recent Advances and Applications
1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one (CAS: 1006482-81-0) is a pyrazole derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and antimicrobial agents. This briefing synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one as a scaffold for developing selective JAK2 inhibitors. The research team employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving a 5-fold improvement in potency compared to earlier analogs. These findings underscore its potential in treating myeloproliferative disorders, with preclinical data showing promising efficacy in murine models.
In the field of antimicrobial research, a recent patent application (WO2023056789) disclosed novel derivatives of 1006482-81-0 with broad-spectrum activity against drug-resistant Gram-positive bacteria. The lead compound exhibited a minimum inhibitory concentration (MIC) of ≤2 µg/mL against MRSA, with negligible cytotoxicity in human keratinocytes. Mechanistic studies revealed interference with bacterial cell wall biosynthesis, suggesting a distinct mode of action from existing β-lactams.
Analytical advancements have also been made in characterizing this compound. A 2024 ACS Omega publication detailed a novel HPLC-MS/MS method for quantifying 1006482-81-0 in biological matrices, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL. This method has been successfully applied to pharmacokinetic studies in rats, revealing favorable oral bioavailability (F = 68±5%) and linear pharmacokinetics in the 1-100 mg/kg dose range.
From a synthetic chemistry perspective, recent work has focused on green chemistry approaches. A continuous flow synthesis protocol developed by researchers at ETH Zurich (2023) reduced the environmental footprint of producing 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one by 40%, while increasing yield to 92% through precise temperature control and catalyst optimization. This advancement addresses previous challenges in scaling up production while maintaining high purity (>99.5%).
Emerging applications in agrochemicals have also been reported. A 2024 study in Pest Management Science identified derivatives of 1006482-81-0 as effective fungicides against Botrytis cinerea, showing 89% disease control at 50 ppm. The unique pyrazole core appears to disrupt fungal mitochondrial function, offering a new mode of action distinct from commercial fungicides.
In conclusion, 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-one continues to demonstrate remarkable versatility across multiple domains. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and as a fluorescent probe for cellular imaging. With its balanced physicochemical properties (LogP = 1.8, PSA = 45 Ų) and proven synthetic tractability, this compound remains a valuable building block in medicinal chemistry pipelines.
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